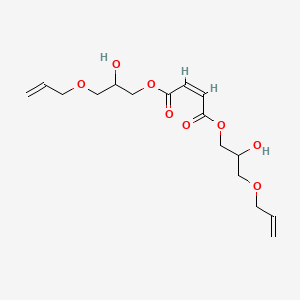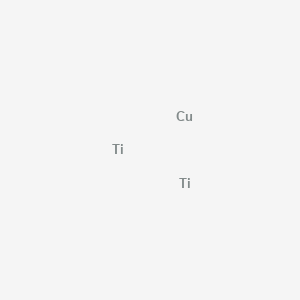
Copper;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper-titanium compounds are intermetallic materials that combine the properties of both copper and titanium. These compounds are known for their excellent mechanical strength, corrosion resistance, and electrical conductivity. They are used in various applications, including electronics, aerospace, and biomedical fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper-titanium compounds can be synthesized through various methods, including:
Induction Melting: This involves melting copper and titanium together in an induction furnace. The process requires precise control of temperature and atmosphere to prevent oxidation.
Spheroidization Method: This method involves the preparation of spherical copper-titanium alloy powders through induction melting and subsequent processing steps.
Industrial Production Methods:
Vacuum Arc Remelting (VAR): This method involves melting the copper-titanium alloy in a vacuum to produce high-purity ingots.
Electron Beam Melting (EBM): This technique uses an electron beam to melt the alloy, allowing for precise control over the composition and microstructure.
Types of Reactions:
Oxidation: Copper-titanium compounds can undergo oxidation reactions, forming oxides of copper and titanium.
Reduction: These compounds can be reduced to their metallic forms using reducing agents like hydrogen or carbon monoxide.
Substitution: Copper-titanium compounds can participate in substitution reactions, where one metal atom is replaced by another metal atom.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Hydrogen, carbon monoxide, and sodium borohydride are typical reducing agents.
Reaction Conditions: Reactions are typically carried out at high temperatures (above 800°C) and in controlled atmospheres to prevent unwanted side reactions.
Major Products:
Oxides: Copper oxide (CuO) and titanium dioxide (TiO₂) are common products of oxidation reactions.
Metallic Forms: Pure copper and titanium can be obtained through reduction reactions.
Aplicaciones Científicas De Investigación
Copper-titanium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their high surface area and reactivity.
Mecanismo De Acción
Copper-titanium compounds can be compared with other intermetallic compounds such as:
Copper-Aluminum: Known for their excellent electrical conductivity and corrosion resistance, but lack the high strength of copper-titanium compounds.
Titanium-Aluminum: These compounds have high strength and corrosion resistance but are not as electrically conductive as copper-titanium compounds.
Uniqueness:
Combination of Properties: Copper-titanium compounds uniquely combine high strength, corrosion resistance, and electrical conductivity, making them suitable for a wide range of applications.
Biocompatibility: The biocompatibility of copper-titanium compounds makes them ideal for medical applications, unlike many other intermetallic compounds.
Comparación Con Compuestos Similares
Copper-Nickel: Used in marine applications due to their corrosion resistance.
Titanium-Vanadium: Employed in aerospace applications for their high strength and lightweight properties.
Propiedades
Número CAS |
12054-13-6 |
|---|---|
Fórmula molecular |
CuTi2 |
Peso molecular |
159.28 g/mol |
Nombre IUPAC |
copper;titanium |
InChI |
InChI=1S/Cu.2Ti |
Clave InChI |
QRUFSERZYBWAOP-UHFFFAOYSA-N |
SMILES canónico |
[Ti].[Ti].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)
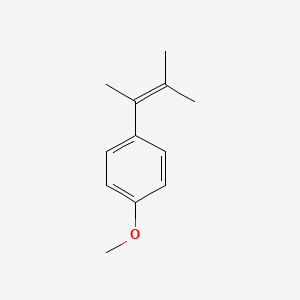

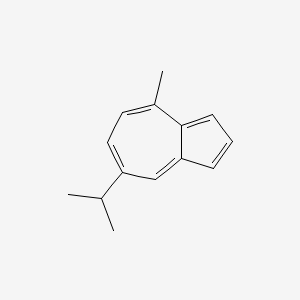

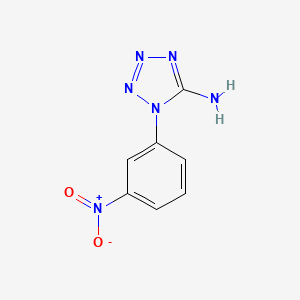

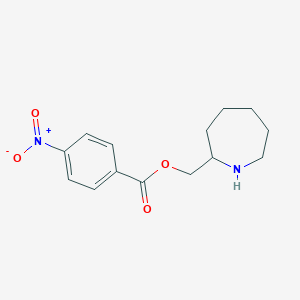
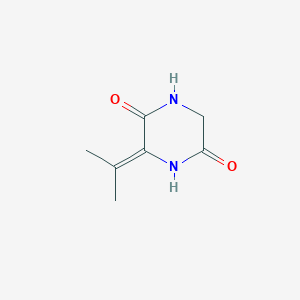

![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)


